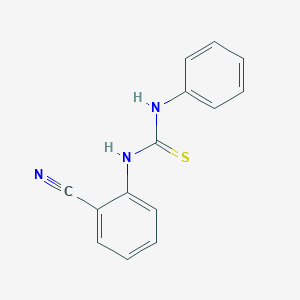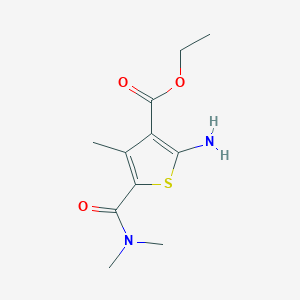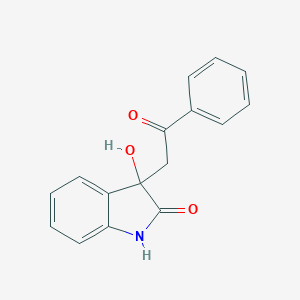
3-Hydroxy-3-phenacyloxindole
Descripción general
Descripción
3-Hydroxy-3-phenacyloxindole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of oxindole and is known for its unique chemical properties that make it useful in the synthesis of various organic molecules.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-3-phenacyloxindole is not fully understood. However, it has been proposed that this compound exerts its antitumor and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways in the body. It has also been suggested that the antioxidant properties of this compound are due to its ability to scavenge free radicals and prevent oxidative damage to cells.
Biochemical and physiological effects:
Studies have shown that 3-Hydroxy-3-phenacyloxindole has a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Hydroxy-3-phenacyloxindole in lab experiments include its unique chemical properties and potential applications in various fields of science. However, the synthesis of this compound is complex and requires expertise in organic chemistry. Additionally, the cost of synthesizing this compound may be a limitation for some research labs.
Direcciones Futuras
There are several future directions for the study of 3-Hydroxy-3-phenacyloxindole. One area of research is the development of new synthetic methods that are more efficient and cost-effective. Another area of research is the exploration of the potential applications of this compound in the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the body.
In conclusion, 3-Hydroxy-3-phenacyloxindole is a unique chemical compound that has potential applications in various fields of science. Its synthesis is complex, but its unique chemical properties make it useful in the synthesis of various organic molecules. Studies have shown that this compound has antitumor, anti-inflammatory, and antioxidant properties, and may be useful in the treatment of various diseases. Further research is needed to fully understand the potential applications of this compound and its effects on the body.
Métodos De Síntesis
The synthesis of 3-Hydroxy-3-phenacyloxindole is a multi-step process that involves the reaction of oxindole with phenacyl bromide in the presence of a base such as potassium carbonate. The resulting product is then subjected to a series of chemical reactions that include reduction, oxidation, and cyclization to obtain the final product. The synthesis of this compound requires expertise in organic chemistry and careful handling of the reagents.
Aplicaciones Científicas De Investigación
3-Hydroxy-3-phenacyloxindole has been extensively studied for its potential applications in various fields of science. It has been shown to exhibit antitumor, anti-inflammatory, and antioxidant properties. This compound has also been found to be useful in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and natural products.
Propiedades
IUPAC Name |
3-hydroxy-3-phenacyl-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-14(11-6-2-1-3-7-11)10-16(20)12-8-4-5-9-13(12)17-15(16)19/h1-9,20H,10H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOYMYKQUHGHGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3NC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90967754 | |
| Record name | 2-(2,3-Dihydroxy-3H-indol-3-yl)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90967754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-3-phenacyloxindole | |
CAS RN |
52552-33-7, 88730-73-8, 5322-12-3 | |
| Record name | 3-Hydroxy-3-phenacyloxindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052552337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dihydro-3-hydroxy-3-(2-oxo-2-phenylethyl)-2H-indol-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088730738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC169512 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169512 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2,3-Dihydroxy-3H-indol-3-yl)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90967754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



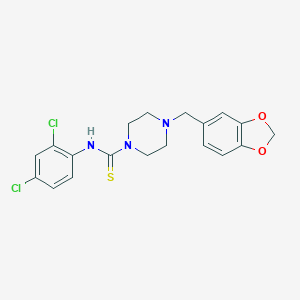
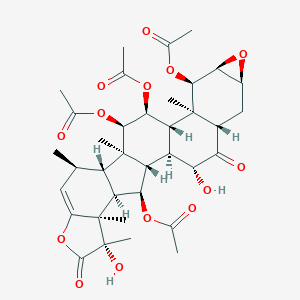
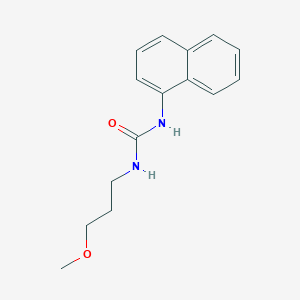
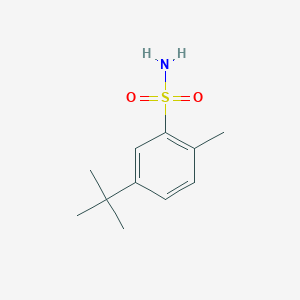
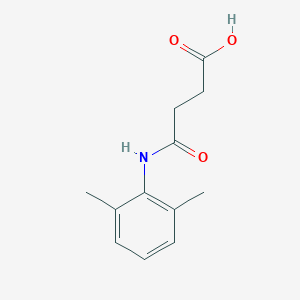
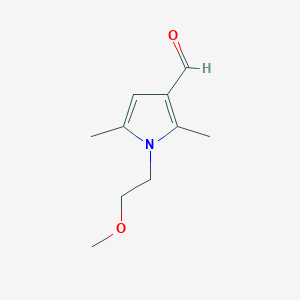

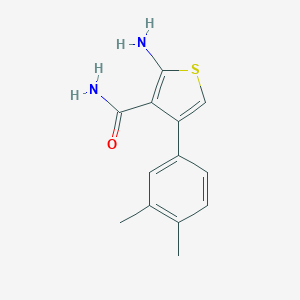
![1-(1-Adamantyl)-3-[(4-methylphenyl)methyl]urea](/img/structure/B183103.png)
![Ethyl 6-{[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate](/img/structure/B183105.png)

